2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide
Description
The compound 2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazol core substituted with a 3-chlorophenyl group and a sulfone moiety (5,5-dioxido). The side chain includes a 4-chlorophenoxy group and a 2-methylpropanamide linker.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O4S/c1-21(2,30-16-8-6-13(22)7-9-16)20(27)24-19-17-11-31(28,29)12-18(17)25-26(19)15-5-3-4-14(23)10-15/h3-10H,11-12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRTVGINPDYFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide , with CAS number 893932-15-5 , is a complex organic molecule characterized by its unique thieno[3,4-c]pyrazole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 480.36 g/mol . The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2N3O4S |
| Molecular Weight | 480.36 g/mol |
| CAS Number | 893932-15-5 |
Research indicates that compounds with thieno[3,4-c]pyrazole moieties often exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Inhibition of specific enzymes : Compounds similar to this have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain.
- Modulation of signaling pathways : The compound may interact with G protein-coupled receptors (GPCRs), influencing various intracellular signaling cascades.
Biological Activity Studies
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests.
- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer). The mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models, suggesting its utility in treating conditions like arthritis.
Case Studies
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Viability : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
- Apoptotic Markers : Increased levels of cleaved caspase-3 and PARP were observed, confirming the induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five analogs (Table 1) based on functional groups, molecular weight, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The target compound’s thieno-pyrazol core distinguishes it from pyridine (haloxyfop) or pyrazine (Example 6 in ) derivatives. This core may influence metabolic stability or binding specificity .
Chlorophenyl Substitution : The 3-chlorophenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in , which may alter steric interactions in biological targets.
Sulfone vs.
Bioactivity: Haloxyfop and propargite are established agrochemicals, suggesting the target compound’s chlorophenoxy and pyrazol groups may confer herbicidal or acaricidal properties .
Detailed Research Findings
Structural Characterization :
- X-ray crystallography using SHELXL (as in ) is critical for confirming the sulfone and pyrazol ring geometry.
Bioactivity Hypotheses :
- The sulfone moiety may enhance oxidative resistance compared to sulfite-containing propargite .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling chlorophenoxy derivatives with thieno-pyrazole intermediates. Key steps include nucleophilic substitution and amide bond formation. Optimization can be achieved by adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., HATU for amidation). Purity is confirmed via HPLC and NMR .
- Data Validation : Use spectrofluorometry to monitor reaction progress and detect intermediates. Compare melting points and spectroscopic data (¹H/¹³C NMR, IR) with literature values .
Q. How can X-ray crystallography resolve the compound’s structural ambiguities?
- Experimental Design : Grow single crystals via slow evaporation in polar aprotic solvents. Collect diffraction data using synchrotron radiation or in-house diffractometers. Refine structures with SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .
- Troubleshooting : For poor diffraction, optimize crystal growth using seeding or temperature gradients. Address disorder with PART instructions in SHELXL .
Q. What spectroscopic techniques are critical for characterizing its electronic and steric properties?
- Approach :
- UV-Vis/fluorescence : Analyze π→π* transitions and substituent effects (e.g., chlorophenoxy groups quench fluorescence via heavy atom effects) .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- Solid-state NMR : Resolve crystallographic packing effects on chemical shifts .
Advanced Research Questions
Q. How can computational tools like Multiwfn clarify electronic structure and reactivity?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311++G**) to generate wavefunctions. UseMultiwfn to map electrostatic potential (ESP), Fukui indices (nucleophilic/electrophilic sites), and bond order analysis .
- Compare computed IR/Raman spectra with experimental data to validate conformational models .
Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?
- Case Study : If NMR suggests rotational freedom in a substituent, but X-ray shows a rigid conformation:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use SHELXL ’s TWIN/BASF commands to model disorder or pseudo-symmetry in crystals .
Q. How to design environmental fate studies for this compound?
- Experimental Framework :
- Assess biodegradation (OECD 301F) and hydrolysis (pH 5–9 buffers).
- Use LC-MS/MS to quantify degradation products.
- Model partitioning coefficients (log Kow, log Koc) with EPI Suite .
Q. What pharmacological assays are suitable for evaluating its bioactivity?
- Targeted Assays :
- Enzyme inhibition : Use fluorescence polarization (FP) or SPR for binding affinity (KD) measurements.
- Cellular uptake : Radiolabel the compound (¹⁴C) and quantify accumulation via scintillation counting.
- Data Interpretation : If in vitro activity lacks in vivo correlation, evaluate metabolic stability (e.g., liver microsome assays) .
Methodological Tables
Table 1 : Key Refinement Parameters in SHELXL for This Compound
| Parameter | Value/Setting | Purpose | Reference |
|---|---|---|---|
| R1/wR2 | <0.05 (high-resolution) | Measure model accuracy | |
| Hydrogen bonding | DFIX restraints | Fix donor-acceptor distances | |
| Disorder handling | PART/SUMP | Model split positions |
Table 2 : Computational Descriptors from Multiwfn Analysis
| Descriptor | Value (Example) | Relevance |
|---|---|---|
| ESP minima (kcal/mol) | -45.2 (chlorophenyl) | Predict nucleophilic attack sites |
| Fukui index (f⁻) | 0.12 (pyrazole N) | Identify electrophilic centers |
| HOMO-LUMO gap (eV) | 4.3 | Estimate chemical reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
